- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649
Cas no 92623-83-1 (Pravadoline)
Pravadoline structure
Product Name:Pravadoline
CAS-Nr.:92623-83-1
MF:C23H26N2O3
MW:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Update Time:2024-10-26
Pravadoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- InChI-Schlüssel: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 378.19400
- Monoisotopenmasse: 378.194343
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 6
- Komplexität: 514
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.3
- Topologische Polaroberfläche: 43.7
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 553.1±50.0 °C at 760 mmHg
- Flammpunkt: 288.3±30.1 °C
- Brechungsindex: 1.603
- PSA: 43.70000
- LogP: 3.45940
- Dampfdruck: 0.0±1.5 mmHg at 25°C
Pravadoline Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
-
Warnhinweis:
P264Nach der Behandlung gründlich reinigen
P280Schutzhandschuhe tragen/Schutzkleidung tragen/Schutzbrille tragen/Schutzmaske tragen
P305Wenn es in die Augen gelangt
P351Einige Minuten lang sorgfältig mit Wasser abspülen
P338Kontaktlinse entfernen (falls vorhanden) und einfach zu bedienen, spülen
P337Wenn die Augenreizung anhält
P313Ärztliche Beratung/Pflege einholen - Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Pravadoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 | |
| DC Chemicals | DC8887-1 g |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 1g |
$800.0 | 2022-02-28 | |
| Chemenu | CM130203-1g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM130203-5g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 5g |
$561 | 2021-08-05 | |
| Chemenu | CM130203-1g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM130203-5g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 5g |
$*** | 2023-03-31 | |
| Axon Medchem | 1523-10 mg |
Pravadoline |
92623-83-1 | 99% | 10mg |
€70.00 | 2023-07-10 | |
| Axon Medchem | 1523-50 mg |
Pravadoline |
92623-83-1 | 99% | 50mg |
€210.00 | 2023-07-10 | |
| Axon Medchem | 1523-2 x 10 mg |
Pravadoline |
92623-83-1 | 99% | 2 x 10 mg |
€100.00 | 2023-07-10 |
Pravadoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
Referenz
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
Referenz
- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Referenz
- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
Referenz
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
Referenz
- Synthesis of metal-free 3-acylindole compound, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Referenz
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
Referenz
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
Referenz
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Pravadoline Raw materials
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(2-Bromoethyl)morpholine
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- N-(2-Hydroxyethyl)morpholine
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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